molecular formula C18H17N3O6 B12895975 2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate CAS No. 908-36-1

2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate

Cat. No.: B12895975
CAS No.: 908-36-1
M. Wt: 371.3 g/mol
InChI Key: TVASTSPYSPSBAP-IPZCTEOASA-N
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Description

2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with 2-aminoquinoline under basic conditions to form the intermediate 2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-4-amine. This intermediate is then reacted with lactic acid to yield the final product, 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The quinoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate involves its interaction with specific molecular targets. The nitrofuran group can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. These combined effects contribute to the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(5-Nitrofuran-2-yl)vinyl)quinoline: Lacks the amine and hydroxypropanoate groups.

    5-Nitrofuran-2-carbaldehyde: Contains only the nitrofuran group.

    2-Aminoquinoline: Contains only the quinoline moiety.

Uniqueness

2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropanoate group enhances its solubility and bioavailability, making it a more versatile compound for various applications .

Properties

CAS No.

908-36-1

Molecular Formula

C18H17N3O6

Molecular Weight

371.3 g/mol

IUPAC Name

2-hydroxypropanoic acid;2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinolin-4-amine

InChI

InChI=1S/C15H11N3O3.C3H6O3/c16-13-9-10(17-14-4-2-1-3-12(13)14)5-6-11-7-8-15(21-11)18(19)20;1-2(4)3(5)6/h1-9H,(H2,16,17);2,4H,1H3,(H,5,6)/b6-5+;

InChI Key

TVASTSPYSPSBAP-IPZCTEOASA-N

Isomeric SMILES

CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])N

Canonical SMILES

CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])N

Origin of Product

United States

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